4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
4-(3-Ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazol-6-one core. Its structure includes substituents at positions 3, 4, and 5: a 2-hydroxyphenyl group, a 3-ethoxyphenyl group, and a 2-hydroxyethyl chain, respectively.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O4/c1-2-28-14-7-5-6-13(12-14)20-17-18(15-8-3-4-9-16(15)26)22-23-19(17)21(27)24(20)10-11-25/h3-9,12,20,25-26H,2,10-11H2,1H3,(H,22,23) |
InChI Key |
ROAQFTPYMKXAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as hydrazine, ethyl acetoacetate, and substituted benzaldehydes. The reaction conditions often include refluxing in solvents like ethanol or methanol, with the addition of catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl and hydroxyphenyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns, ring saturation, and core heterocycles. Below is a detailed comparison based on the provided evidence and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The 2-hydroxyethyl group in the target compound (vs. Ethoxy vs. Methoxy Groups: The 3-ethoxyphenyl substituent in the target compound may confer greater steric bulk and altered electronic effects compared to the 4-methoxyphenyl group in , influencing binding affinity and metabolic stability.
Core Heterocycle Differences: The pyrrolo[3,4-c]pyrazol-6-one core (target compound and ) offers partial saturation, which may enhance conformational adaptability compared to the fully aromatic pyrano[2,3-c]pyrazole in . This flexibility could impact interactions with dynamic binding pockets in biological targets.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-component reactions (e.g., cyclocondensation of hydrazines with diketones), as seen in related pyrazolo-pyranone syntheses . In contrast, pyridinylmethyl-substituted analogs may require additional alkylation steps, increasing synthetic complexity.
Pharmacological Potential: Hydroxyphenyl and hydroxyethyl groups (target compound) are associated with antioxidant and anti-inflammatory activity in similar scaffolds . However, the pyridinylmethyl group in could enhance CNS penetration due to increased lipophilicity.
Biological Activity
The compound 4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the dihydropyrrolo-pyrazolone family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of 4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 318.39 g/mol
Structural Features
- The compound features a dihydropyrrolo framework fused with a pyrazolone ring.
- Hydroxyethyl and ethoxy groups contribute to its solubility and reactivity.
Anticancer Activity
Recent studies have indicated that compounds within the dihydropyrrolo-pyrazolone class exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
Anti-inflammatory Effects
Research has shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in inflammatory diseases.
Case Study: Inhibitory Effects on Cytokine Production
A study involving lipopolysaccharide (LPS)-stimulated macrophages indicated that treatment with the compound reduced levels of TNF-α and IL-6 by approximately 40% compared to untreated controls.
Molecular Targeting
The biological activities of 4-(3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one are attributed to its interaction with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation.
Structure-Activity Relationship (SAR)
The presence of hydroxyl groups appears critical for enhancing the biological activity of this class of compounds. Modifications to the ethoxy and hydroxyethyl substituents can significantly influence potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
